molecular formula C22H30N2O2 B2452839 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide CAS No. 1042694-42-7

2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide

Cat. No.: B2452839
CAS No.: 1042694-42-7
M. Wt: 354.494
InChI Key: MTNWMDSYESUYRX-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide is a complex organic compound that features an adamantane moiety, a carbonyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the acylation of adamantane to introduce the carbonyl group, followed by the formation of the amide bond with the phenyl group. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield 1-adamantanol or 2-adamantanone, while reduction of the carbonyl group can produce 2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanol .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide stands out due to its combination of an adamantane moiety, a carbonyl group, and a phenyl group, which confer unique structural and functional properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNWMDSYESUYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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